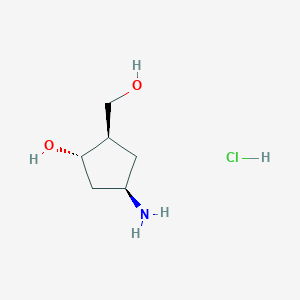
Folic Acid Sulfosuccinimidyl Ester Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a derivative of folic acid, a vitamin essential for DNA synthesis, repair, and methylation. This compound is primarily used in research settings, particularly in bioconjugation techniques such as protein labeling, surface activation, and chemical synthesis of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. The steps are as follows:
- Dissolve folic acid, N-hydroxysuccinimide, and sulfo-N-hydroxysuccinimide in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
- Add the coupling agent to the reaction mixture and stir to activate the carboxylic acid group of folic acid.
- After activation, add sodium hydroxide to neutralize the acid byproduct and form the final product.
- Purify the product by precipitation or chromatography and dry under vacuum.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Folic Acid Sulfosuccinimidyl Ester Sodium Salt primarily undergoes bioconjugation reactions, where it reacts with amine groups on proteins or other molecules to form stable amide bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, sulfo-N-hydroxysuccinimide, dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, sodium hydroxide.
Conditions: Reactions are typically carried out in solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions.
Major Products: The major products of these reactions are bioconjugates, where the folic acid moiety is covalently attached to proteins, peptides, or other molecules.
Aplicaciones Científicas De Investigación
Folic Acid Sulfosuccinimidyl Ester Sodium Salt has a wide range of applications in scientific research :
Chemistry: Used in the synthesis of peptide conjugates and other bioconjugates.
Biology: Employed in protein labeling and surface activation for various biological assays.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized nanoparticles and microarray slides for high-throughput screening.
Mecanismo De Acción
The mechanism of action of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the formation of stable amide bonds with amine groups on target molecules. This bioconjugation process is facilitated by the activation of the carboxylic acid group of folic acid by N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide. The folic acid moiety can then interact with cellular receptors or enzymes, influencing various biological pathways.
Comparación Con Compuestos Similares
Folic Acid: The parent compound, essential for DNA synthesis and repair.
N-hydroxysuccinimide Esters: Commonly used in bioconjugation for protein labeling and surface activation.
Sulfo-N-hydroxysuccinimide Esters: Similar to N-hydroxysuccinimide esters but with enhanced water solubility.
Uniqueness: Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its combination of folic acid’s biological activity with the bioconjugation capabilities of N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide esters. This makes it particularly valuable for applications requiring targeted delivery and labeling of biomolecules.
Propiedades
Número CAS |
1572180-79-0 |
|---|---|
Fórmula molecular |
C₂₃H₂₁N₈NaO₁₁S |
Peso molecular |
640.51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







